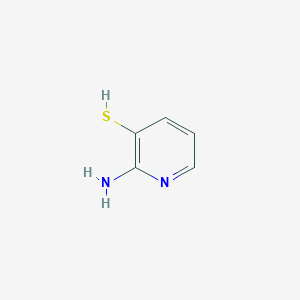

2-アミノピリジン-3-チオール

概要

説明

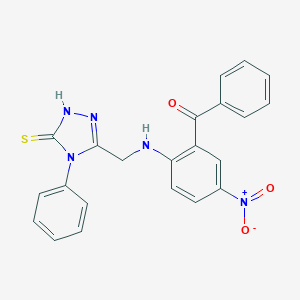

2-Aminopyridine-3-thiol (2APT) is a small molecule that has recently been identified as a potential therapeutic agent for a variety of diseases, including cancer, neurological disorders, and autoimmune diseases. 2APT is a thiol-containing compound that is synthesized from the amino acid cysteine and the pyridine derivative pyridine-3-thiol. It is a highly reactive compound that has been shown to interact with proteins, lipids, and other molecules. 2APT has been studied extensively in preclinical and clinical trials, and is being developed as a potential therapeutic agent for a variety of diseases.

科学的研究の応用

多様な生物分子の合成

2-アミノピリジンは、多様な生物分子の合成に知られる、シンプルで低分子量で完全に官能基化された部分構造です . そのような分子をそれぞれの薬理学的目標に向けて合成し引き込む際の完璧な推進力となる可能性があります .

ファーマコフォア開発

世界中の多くの製薬会社は、さまざまな生物学的標的に対するファーマコフォアとして使用される低分子量分子の合成を目指しています . 2-アミノピリジンは、そのような分子をそれぞれの薬理学的目標に向けて合成し引き込む際の完璧な推進力となる可能性があります .

創薬

合成された化合物の正確な重量は低く、創薬プログラムにおける毒性を引き起こす代謝物の容易な特定を可能にします . これは、2-アミノピリジンを創薬における貴重なツールにします .

生物活性リガンド

ホルミル基またはアミノ基を有するピリジン誘導体は、適切な基質と最適な条件下でシッフ塩基縮合反応を起こし、シッフ塩基を生成物として生成し、これは柔軟で多座の生物活性リガンドとして機能します .

ケモセンサー

ピリジン系シッフ塩基のいくつかは、さまざまなカチオンやアニオンに対して非常に強い結合能を示し、独特の光物理的特性を有しています . これらはイオン認識に使用でき、さまざまな種類の環境および生物学的媒体における選択的または特定のイオンの定性的および定量的検出のためのケモセンサーの開発に広く使用されています .

作用機序

Target of Action

2-Aminopyridine-3-thiol is a low molecular weight molecule known for the synthesis of diverse biological molecules . It is used as a pharmacophore against various biological targets . .

Mode of Action

Aminopyridines, in general, are known to interact with their targets and cause changes at the molecular level .

Biochemical Pathways

It is known that aminopyridines can affect various biochemical pathways due to their interaction with different biological targets .

Pharmacokinetics

Monoaminopyridines, a class of chemicals to which 2-aminopyridine-3-thiol belongs, are known to be readily absorbed through the skin and the gastrointestinal tract, and are widely distributed in the body, including the brain .

Result of Action

It is known that aminopyridines can have various effects at the molecular and cellular level due to their interaction with different biological targets .

Action Environment

The action of 2-Aminopyridine-3-thiol can be influenced by various environmental factors. For instance, its production and use as an intermediate for antihistamines and other pharmaceuticals may result in its release to the environment through various waste streams . .

Safety and Hazards

2-Aminopyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is readily absorbed through the skin and the gastrointestinal tract, monoaminopyridines are widely distributed in the body, including the brain . Studies in animals and humans have shown that the monoaminopyridines are acutely toxic compounds .

将来の方向性

2-Aminopyridine is an unsung hero in drug discovery . Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets . This suggests that 2-Aminopyridine-3-thiol could have potential future applications in the field of drug discovery.

生化学分析

Biochemical Properties

2-Aminopyridine-3-thiol plays a significant role in biochemical reactions . It is known for the synthesis of diverse biological molecules . Many pharmaceutical companies aim to synthesize low-molecular weight molecules for use as pharmacophores against various biological targets, and 2-Aminopyridine-3-thiol can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Aminopyridine-3-thiol is complex and involves various interactions at the molecular level. It is known to bind with biomolecules and can cause changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound has a simple design, which can be used to produce single products with minimum side reactions

Dosage Effects in Animal Models

It is known that the compound is acutely toxic, and part of this toxic response may be due to its ability to block K+ channels causing, among other effects, convulsions or seizures .

Metabolic Pathways

It is known that the compound is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules .

Transport and Distribution

It is known that the compound is readily absorbed through the skin and the gastrointestinal tract, and is widely distributed in the body, including the brain .

Subcellular Localization

It is known that the compound can easily pass through the blood-brain barrier .

特性

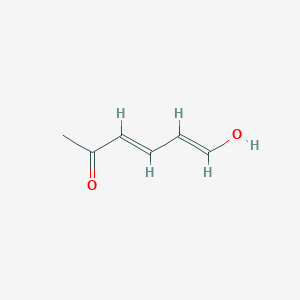

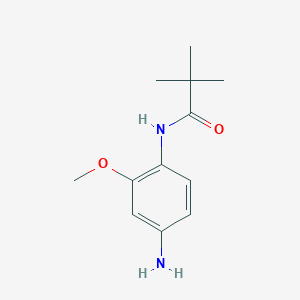

IUPAC Name |

2-aminopyridine-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c6-5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWQAXGDFYIFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552381 | |

| Record name | 2-Aminopyridine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110402-20-5 | |

| Record name | 2-Aminopyridine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 2-Aminopyridine-3-thiol highlighted in the research papers?

A1: The research primarily focuses on utilizing 2-Aminopyridine-3-thiol as a building block for synthesizing novel phenothiazine derivatives. [, , , ] These derivatives possess various properties, making them potentially suitable for applications like vat dyes in the textile industry and antioxidants in the petroleum industry. [, ]

Q2: How is 2-Aminopyridine-3-thiol typically reacted to form these phenothiazine derivatives?

A2: The research describes a common reaction scheme where 2-Aminopyridine-3-thiol reacts with 2,3-dichloro-1,4-naphthoquinone. [, , ] This reaction, often carried out under alkaline conditions, leads to the formation of a key intermediate, 6-chloro-11-azabenzo[a]phenothiazine-5-one. [, ] Further modifications and reactions of this intermediate with various reagents lead to a diverse range of phenothiazine derivatives. [, ]

Q3: Can you provide an example of how the structure of the final phenothiazine derivative can be modified using 2-Aminopyridine-3-thiol?

A3: One study [] employed a palladium catalyst system to facilitate the coupling of 6-chloro-11-azabenzo[a]phenothiazine-5-one (synthesized using 2-Aminopyridine-3-thiol) with different arylphenylboronic acids. This reaction allows for the introduction of various aryl groups at the 6-position of the phenothiazine ring, leading to derivatives with potentially different properties.

Q4: Are there other applications of 2-Aminopyridine-3-thiol in chemical synthesis, besides phenothiazine derivatives?

A4: Yes, one study [] describes the use of 2-Aminopyridine-3-thiol in synthesizing novel Co(II), Ni(II), Cu(II), and Zn(II) complexes. In this case, 2-Aminopyridine-3-thiol reacts with 4-oxo-4H-chromene-3-carbaldehyde to form a Schiff base ligand. This ligand then coordinates with the metal ions, forming complexes that were studied for their potential antitumor, antioxidant, and antimicrobial properties.

Q5: What analytical techniques were used to characterize the compounds synthesized using 2-Aminopyridine-3-thiol?

A5: The synthesized compounds were characterized using various spectroscopic and analytical techniques. These include: * Spectroscopy: IR, 1H NMR, UV–vis, ESR, and MS [, ]* Other analytical methods: Molar conductance measurements, magnetic susceptibility measurements, X-ray diffraction, and Scanning Electron Microscopy (SEM). []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8531.png)